molecular formula C17H22O3 B14582272 1,2,2-Trimethyl-3-(4-methylbenzoyl)cyclopentane-1-carboxylic acid CAS No. 61469-01-0

1,2,2-Trimethyl-3-(4-methylbenzoyl)cyclopentane-1-carboxylic acid

Cat. No.: B14582272
CAS No.: 61469-01-0
M. Wt: 274.35 g/mol
InChI Key: IWGBCZHTRNKENB-UHFFFAOYSA-N
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Description

1,2,2-Trimethyl-3-(4-methylbenzoyl)cyclopentane-1-carboxylic acid is an organic compound with the molecular formula C17H22O3 It is a cyclopentane derivative with a benzoyl group and a carboxylic acid group attached to the cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,2-Trimethyl-3-(4-methylbenzoyl)cyclopentane-1-carboxylic acid typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of a cyclopentane derivative with 4-methylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). This reaction forms the benzoyl-substituted cyclopentane, which is then subjected to further functionalization to introduce the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

1,2,2-Trimethyl-3-(4-methylbenzoyl)cyclopentane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the benzoyl group to a benzyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzoyl group or the cyclopentane ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents (e.g., bromine) or nucleophiles (e.g., amines) under appropriate conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of benzyl-substituted cyclopentane derivatives.

    Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

1,2,2-Trimethyl-3-(4-methylbenzoyl)cyclopentane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2,2-Trimethyl-3-(4-methylbenzoyl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets. The benzoyl and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions with enzymes or receptors, modulating their activity. The cyclopentane ring provides structural rigidity, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1,2,2-Trimethyl-3-(4-methylbenzoyl)cyclopentanecarboxylic acid: A closely related compound with similar structural features.

    Cyclopentane derivatives: Compounds with various substituents on the cyclopentane ring.

    Benzoyl-substituted cycloalkanes: Compounds with benzoyl groups attached to different cycloalkane rings.

Uniqueness

1,2,2-Trimethyl-3-(4-methylbenzoyl)cyclopentane-1-carboxylic acid is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. Its combination of a benzoyl group and a carboxylic acid group on a cyclopentane ring is not commonly found in other compounds, making it a valuable molecule for research and development.

Properties

CAS No.

61469-01-0

Molecular Formula

C17H22O3

Molecular Weight

274.35 g/mol

IUPAC Name

1,2,2-trimethyl-3-(4-methylbenzoyl)cyclopentane-1-carboxylic acid

InChI

InChI=1S/C17H22O3/c1-11-5-7-12(8-6-11)14(18)13-9-10-17(4,15(19)20)16(13,2)3/h5-8,13H,9-10H2,1-4H3,(H,19,20)

InChI Key

IWGBCZHTRNKENB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2CCC(C2(C)C)(C)C(=O)O

Origin of Product

United States

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